molecular formula C21H22F3N3OS B12492743 3,4-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

3,4-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B12492743
M. Wt: 421.5 g/mol
InChI Key: XXQQEZBSQROVDO-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a benzamide structure

Properties

Molecular Formula

C21H22F3N3OS

Molecular Weight

421.5 g/mol

IUPAC Name

3,4-dimethyl-N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H22F3N3OS/c1-13-5-6-15(11-14(13)2)19(28)26-20(29)25-17-12-16(21(22,23)24)7-8-18(17)27-9-3-4-10-27/h5-8,11-12H,3-4,9-10H2,1-2H3,(H2,25,26,28,29)

InChI Key

XXQQEZBSQROVDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of the pyrrolidine derivative. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, with the synthesis and reaction conditions varying based on the desired stereochemistry and functional groups . The trifluoromethyl group is often introduced via nucleophilic substitution reactions, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity . The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to its combination of a pyrrolidine ring, trifluoromethyl group, and benzamide structure. This unique combination imparts specific chemical and biological properties that differentiate it from other similar compounds .

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